molecular formula C11H14BCl2NO2 B13627359 3,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13627359
M. Wt: 274.0 g/mol
InChI Key: HIJVVUVEBFTHGP-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 3,5-dichloropyridine with a boronic ester reagent. One common method is the palladium-catalyzed borylation reaction, where 3,5-dichloropyridine is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate and activate the boronic ester.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation.

    Boranes: Formed through reduction.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic processes to facilitate various chemical transformations.

Biology and Medicine:

    Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Bioconjugation: Used in the modification of biomolecules for imaging and diagnostic purposes.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Agriculture: Explored for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its ability to form covalent bonds with other molecules through its boronic ester group. This reactivity allows it to participate in various chemical reactions, such as coupling and substitution, which are essential for its applications in synthesis and catalysis. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as the type of reaction or the biological system being studied.

Comparison with Similar Compounds

  • 2,6-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Comparison:

  • Reactivity: 3,5-Dichloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of two chlorine atoms, which can undergo substitution reactions, providing additional versatility compared to similar compounds.
  • Applications: While similar compounds are also used in organic synthesis and catalysis, the specific substitution pattern on the pyridine ring of this compound offers distinct reactivity and potential applications in drug discovery and material science.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14BCl2NO2

Molecular Weight

274.0 g/mol

IUPAC Name

3,5-dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)9-8(14)5-7(13)6-15-9/h5-6H,1-4H3

InChI Key

HIJVVUVEBFTHGP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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